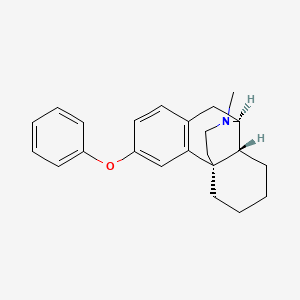

3-Phenoxy-17-methylmorphinan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H27NO |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(1S,9S,10R)-17-methyl-4-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C23H27NO/c1-24-14-13-23-12-6-5-9-20(23)22(24)15-17-10-11-19(16-21(17)23)25-18-7-3-2-4-8-18/h2-4,7-8,10-11,16,20,22H,5-6,9,12-15H2,1H3/t20-,22-,23-/m0/s1 |

InChI Key |

PWLXGNOVURURNQ-PMVMPFDFSA-N |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@H]2[C@@H]1CC4=C3C=C(C=C4)OC5=CC=CC=C5 |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=CC=C5 |

Synonyms |

(-)-3-phenoxy-N-methylmorphinan 3-phenoxy-N-methylmorphinan |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

-

Starting Material : The synthesis begins with a readily available morphinan derivative, typically 17-methylmorphinan.

-

Bromination : The 3-position of the morphinan core is brominated using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., dichloromethane) under inert conditions.

-

Phenoxy Substitution : The brominated intermediate undergoes nucleophilic aromatic substitution with phenol in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C.

-

Methylation : The 17-position amine is methylated using methyl iodide or dimethyl sulfate in an alkaline medium.

Optimization and Challenges

-

Yield : The bromoester route achieves a yield of 68–72% after purification.

-

Purity : Column chromatography (silica gel, ethyl acetate/hexane) is required to remove byproducts such as di-substituted phenoxy derivatives.

-

Critical Parameter : Excess phenol (1.5–2.0 equivalents) ensures complete substitution, while higher temperatures reduce reaction time from 24 hours to 12 hours.

Reductive Amination Approach

Reductive amination offers an alternative route, particularly for introducing the 17-methyl group while preserving the phenoxy moiety.

Synthetic Steps

-

Intermediate Preparation : 3-Phenoxymorphinan is synthesized via Ullmann coupling between morphinan-3-bromide and phenol using a copper catalyst.

-

Reductive Methylation : The secondary amine at the 17-position is methylated using formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature.

Analytical Validation

-

Spectral Data : NMR confirms methylation via a singlet at δ 2.95 ppm for the N-methyl group.

-

Yield : 58–63%, with unreacted starting material recovered via recrystallization from ethanol.

Picrate Stabilization for Purification

A patent-pending method addresses instability issues in intermediates by forming picrate salts, enhancing crystallinity and storage stability.

Procedure

Advantages

-

Storage : The picrate salt remains stable for >12 months under refrigerated conditions, unlike the free base.

Comparative Analysis of Methods

Structural Confirmation Techniques

Spectroscopic Characterization

Chromatographic Purity

-

HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

-

LC-MS : Molecular ion peak at m/z 352.2 [M+H].

Industrial-Scale Considerations

Waste Management

Emerging Methodologies

Q & A

Basic Research Questions

Q. How should researchers approach the structural characterization of 3-Phenoxy-17-methylmorphinan?

- Methodological Answer : Use high-resolution nuclear magnetic resonance (NMR) spectroscopy to resolve its stereochemical complexity, particularly focusing on the morphinan core and substituents like the phenoxy group. X-ray crystallography is recommended for absolute configuration determination, especially given the compound’s multiple chiral centers. Pair with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement closed-system handling with local exhaust ventilation to minimize aerosol exposure. Use nitrile gloves, lab coats, and safety goggles for personal protection. Store in inert, airtight containers at controlled temperatures to prevent degradation. Safety showers and eye-wash stations must be accessible .

Q. How can researchers differentiate this compound from structurally similar morphinan derivatives?

- Methodological Answer : Employ hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate and identify unique retention times and fragmentation profiles. Compare against reference standards (e.g., 3-Methoxy-17-methylmorphinan derivatives) using spectral libraries .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Use trifluoromethanesulfonic anhydride as a catalyst for esterification reactions, coupled with temperature-controlled stepwise purification (e.g., flash chromatography). Monitor intermediates via thin-layer chromatography (TLC) and optimize protecting groups for the phenoxy moiety to prevent side reactions .

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. functional activity) be resolved for this compound?

- Methodological Answer : Conduct parallel assays (e.g., radioligand binding and calcium flux assays) to distinguish binding affinity from functional efficacy. Use knockout animal models or siRNA-mediated receptor silencing to validate target specificity. Meta-analyses of dose-response curves across studies can clarify inconsistencies .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., phenoxy substitution, methyl group replacement) and evaluate via in vitro receptor profiling (e.g., opioid receptor panels). Apply molecular dynamics simulations to predict binding modes and correlate with experimental IC50 values. Use chiral chromatography to resolve enantiomeric contributions .

Q. How can researchers evaluate the metabolic stability of this compound in preclinical models?

- Methodological Answer : Perform liver microsome assays (human/rodent) with LC-MS/MS quantification to identify phase I/II metabolites. Use cytochrome P450 inhibition assays to assess drug-drug interaction risks. In vivo pharmacokinetic studies should include bile-duct cannulated models to track enterohepatic recirculation .

Q. What methodologies address discrepancies in toxicity profiles between in vitro and in vivo studies?

- Methodological Answer : Integrate high-content screening (HCS) for cellular toxicity (e.g., mitochondrial membrane potential assays) with histopathological assessments in rodent models. Use toxicogenomics to identify gene expression biomarkers linked to organ-specific toxicity. Dose-escalation studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling can refine safe exposure thresholds .

Q. How can bioisosteric replacements (e.g., phenol to trifluoromethyl groups) enhance the compound’s pharmacokinetic properties?

- Methodological Answer : Replace the phenoxy group with trifluoromethyl or sulfonamide bioisosteres to improve metabolic stability. Evaluate solubility and permeability via artificial membrane assays (PAMPA) and Caco-2 cell models. Validate CNS penetration using in situ brain perfusion techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.